molecular formula C19H17NO4 B8514465 p-(3-Phthalimidopropoxy)acetophenone CAS No. 65623-99-6

p-(3-Phthalimidopropoxy)acetophenone

Cat. No.: B8514465
CAS No.: 65623-99-6
M. Wt: 323.3 g/mol
InChI Key: HQUYDKBKSMWQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-(3-Phthalimidopropoxy)acetophenone is a synthetic acetophenone derivative featuring a phthalimide group connected via a three-carbon propoxy linker at the para position of the acetophenone core. The phthalimide moiety is known for its role in polymer synthesis (e.g., polyimides) , while the acetophenone scaffold is widely utilized in agrochemicals, pharmaceuticals, and materials science due to its versatile reactivity and biological activity .

Properties

CAS No.

65623-99-6

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

2-[3-(4-acetylphenoxy)propyl]isoindole-1,3-dione

InChI

InChI=1S/C19H17NO4/c1-13(21)14-7-9-15(10-8-14)24-12-4-11-20-18(22)16-5-2-3-6-17(16)19(20)23/h2-3,5-10H,4,11-12H2,1H3

InChI Key

HQUYDKBKSMWQIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between p-(3-Phthalimidopropoxy)acetophenone and related compounds:

Compound Molecular Structure Synthesis Method Key Properties/Applications Reference
p-(3-Phthalimidopropoxy)acetophenone Acetophenone with para-O-(CH₂)₃-phthalimide Likely multi-step: Suzuki coupling or nucleophilic substitution of phthalimide derivatives Hypothesized: Polymer precursors, bioactive intermediates (antimicrobial, anti-inflammatory)
3-Chloro-N-phenyl-phthalimide Phthalimide core with N-phenyl and 3-chloro substituents Chlorination of N-phenylphthalimide Monomer for polyimides; high-purity intermediate for polymer synthesis
p-(4-Methylphenyl)acetophenone Acetophenone with para-methylphenyl group Suzuki coupling (Pd-catalyzed C–C bond formation) Agrochemical intermediate; structural simplicity enhances solubility in organic solvents
p-(4-Methoxyphenyl)acetophenone Acetophenone with para-methoxyphenyl group Suzuki coupling (similar to above) Agrochemical intermediate; methoxy group improves metabolic stability
Paeonol (2-hydroxy-4-methoxyacetophenone) Acetophenone with ortho-hydroxy and para-methoxy groups Natural extraction (e.g., Paeonia spp.) or synthetic hydroxylation/methylation Anti-inflammatory, analgesic, and cardioprotective properties; used in traditional medicine
Apocynin (4-hydroxy-3-methoxyacetophenone) Acetophenone with meta-methoxy and para-hydroxy groups Natural extraction or synthetic modification NADPH oxidase inhibitor; anti-inflammatory and antioxidant effects

Key Insights:

In contrast, alkyl or methoxy substituents in other acetophenones improve solubility and metabolic stability, making them suitable for agrochemicals . Natural acetophenones like paeonol and apocynin exhibit bioactivity due to hydroxyl and methoxy groups, which are absent in synthetic this compound. This suggests divergent applications (pharmaceuticals vs. materials science) .

Synthetic Accessibility: Suzuki coupling is a common method for para-substituted acetophenones (e.g., p-(4-methylphenyl)acetophenone), but this compound may require additional steps, such as propoxy linker installation or phthalimide conjugation .

Thermodynamic and Solubility Profiles: While specific data for this compound are unavailable, acetophenone derivatives with bulky substituents (e.g., phthalimide) typically exhibit lower volatility and higher melting points compared to simpler analogs like p-(4-methylphenyl)acetophenone .

Research Findings and Gaps

  • Biological Activity: No direct evidence exists for this compound’s bioactivity. However, phthalimide derivatives are associated with anti-inflammatory and anticancer properties, while acetophenones show antimicrobial effects . Synergistic effects may arise from combining these moieties.
  • Polymer Chemistry: 3-Chloro-N-phenyl-phthalimide is a validated monomer for polyimides . The propoxy linker in this compound could introduce flexibility into polymer backbones, though this remains untested.
  • Data Gaps: Experimental data on solubility, stability, and reactivity of this compound are lacking. Comparative studies with analogs like p-(4-methoxyphenyl)acetophenone are needed to assess its advantages in target applications.

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